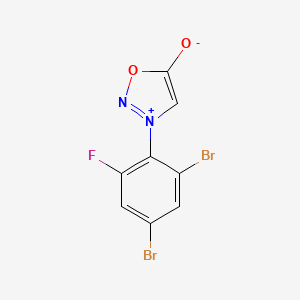
3-(2,4-Dibromo-6-fluorophenyl)sydnone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dibromo-6-fluorophenyl)sydnone: is a chemical compound with the molecular formula C8H3Br2FN2O2. It belongs to the class of sydnones, which are five-membered heterocyclic compounds containing a nitroso group (N=O) and a carbon-carbon triple bond (C≡C) .
Chemical Reactions Analysis
Reactivity: The compound is prone to undergo 1,3-dipolar cycloadditions with alkynes.
Common Reagents and Conditions: Toluene or xylene as solvents are commonly used in these reactions.
Major Products: The major product of the reaction with DMAD is the 1-arylpyrazole derivative .
Scientific Research Applications
Biology and Medicine: While specific applications are limited, its unique structure may inspire further studies.
Industry: Due to its rarity, industrial applications remain scarce.
Mechanism of Action
The exact mechanism by which 3-(2,4-dibromo-6-fluorophenyl)sydnone exerts its effects is not well-documented. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Another related compound is 3-(2,4-dibromo-6-methylphenyl)sydnone (CAS Number: 507221-63-8)
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily available. Researchers interested in its properties should confirm its identity and purity
Properties
Molecular Formula |
C8H3Br2FN2O2 |
|---|---|
Molecular Weight |
337.93 g/mol |
IUPAC Name |
3-(2,4-dibromo-6-fluorophenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H3Br2FN2O2/c9-4-1-5(10)8(6(11)2-4)13-3-7(14)15-12-13/h1-3H |
InChI Key |
GEBBKMFMKJZUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+]2=NOC(=C2)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


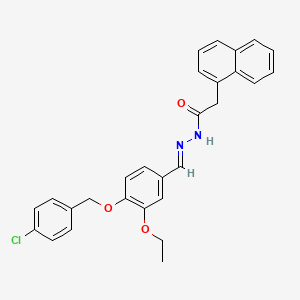
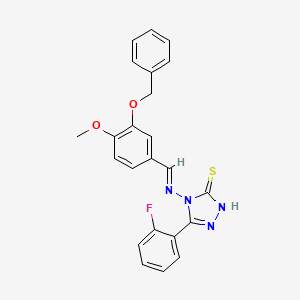
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)
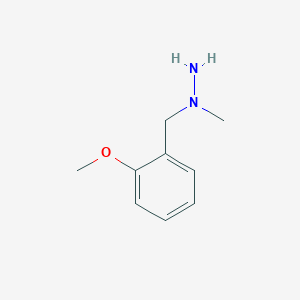
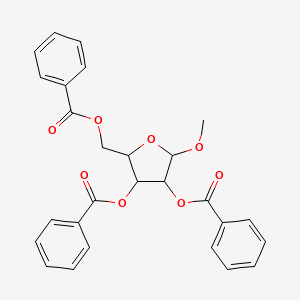
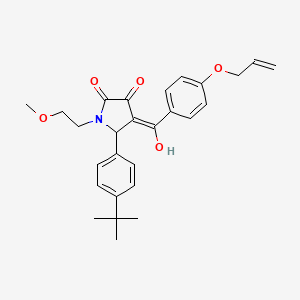


![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
